N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine
Overview
Description
Scientific Research Applications
Antimicrobial Agents A study by Chambhare et al. (2003) synthesized a series of N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide and 3-substituted-5-(2-furanyl)-2-methyl-3H-thieno[2,3-d]pyrimidin-4-ones and evaluated their antimicrobial activity. These compounds demonstrated significant in vitro antibacterial and antimycobacterial activity against strains such as Escherichia coli, S. typhi, S. aureus, B. subtilis, M. tuberculosis, and M. avium. The research highlighted the essential nature of the substituted amido or imino side chain at position 3 for antimicrobial activity, with certain compounds exhibiting potent effects and minimal toxicity up to a dose of 200 micromol L^(-1) (Chambhare et al., 2003).
Anticancer Research In the field of oncology, Gangjee et al. (2009) developed N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid and its analogues as potential antitumor agents. These compounds act as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis in cancer cells. The study demonstrated that these compounds exhibit significant inhibition of human TS and DHFR, alongside potent antitumor activity in vitro, suggesting their potential as anticancer drugs (Gangjee et al., 2009).
Chemical Synthesis and Reactivity The reactivity of perfluoro-2-methylpent-2-en-3-yl isothiocyanate with methylamine was explored by Furin et al. (1997), leading to the synthesis of 3-Methyl-2-methylamino-6-pentafluoroethyl-5-trifluoromethyl-3H-pyrimidine-4-thione. This work contributes to the understanding of the chemical reactivity of similar compounds and provides insights into the structural analysis of pyrimidine derivatives, showcasing the versatility of N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine in chemical synthesis (Furin et al., 1997).
Antioxidant Activity A study on the synthesis and evaluation of antioxidant activity of thieno[2,3-d]pyrimidine derivatives was conducted by Kotaiah et al. (2012). The newly synthesized compounds were assessed through various in vitro antioxidant assays, with some displaying significant radical scavenging activity. This indicates the potential of thieno[2,3-d]pyrimidine derivatives, including this compound, in developing antioxidant agents (Kotaiah et al., 2012).
Safety and Hazards
“N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and avoid breathing dust/fume/gas/mist/vapors/spray. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
Properties
IUPAC Name |
N-methyl-1-(2-thiophen-2-ylpyrimidin-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-11-5-8-6-12-10(13-7-8)9-3-2-4-14-9/h2-4,6-7,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHVJAYQGDCZAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(N=C1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640437 | |
Record name | N-Methyl-1-[2-(thiophen-2-yl)pyrimidin-5-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921939-14-2 | |
Record name | N-Methyl-1-[2-(thiophen-2-yl)pyrimidin-5-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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